molecular formula C11H9NO3S2 B2950456 4-[(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid CAS No. 536727-51-2

4-[(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid

Cat. No. B2950456
CAS RN: 536727-51-2
M. Wt: 267.32
InChI Key: XOKTXQZCVARUHE-UHFFFAOYSA-N
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Description

“4-[(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid” is a chemical compound with the linear formula C5H7NO4S2 . It is part of a class of compounds known as thiazolidinones, which are of particular importance in the design of biologically active compounds . Due to the presence of an activated methylene group and a highly reactive carboxylic group, they are convenient building blocks in the design of combinatorial libraries of biologically active compounds .


Synthesis Analysis

Thiazolidinone derivatives, including “4-[(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid”, have been the subject of extensive research. Various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives . These include multicomponent reactions, click reactions, nano-catalysis, and green chemistry .


Molecular Structure Analysis

The molecular structure of “4-[(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid” consists of a five-membered thiazolidine ring with sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .


Chemical Reactions Analysis

Thiazolidinones, including “4-[(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid”, have been used as vehicles in the synthesis of valuable organic combinations . They have been used in probe design and the novel synthesis of thiazolidine derivatives using various agents .

Scientific Research Applications

Anticancer Activity

Thiazolidine derivatives have been extensively studied for their potential in cancer treatment. The presence of sulfur in the thiazolidine ring enhances pharmacological properties, making it a valuable scaffold for anticancer agents. These compounds have shown efficacy in inhibiting the growth of cancer cells by targeting various biological pathways .

Antimicrobial Properties

The structural complexity of thiazolidine derivatives contributes to their antimicrobial activity. They have been found to be effective against a range of bacterial and fungal pathogens, offering a promising avenue for the development of new antibiotics .

Anti-inflammatory Effects

Due to their chemical structure, thiazolidine derivatives can modulate inflammatory responses in the body. This makes them potential candidates for treating inflammatory diseases, including arthritis and asthma .

Neuroprotective Potential

Research has indicated that thiazolidine derivatives may possess neuroprotective properties, offering protection against neurodegenerative diseases such as Alzheimer’s and Parkinson’s by inhibiting oxidative stress and neuronal damage .

Antioxidant Activity

The sulfur atom in thiazolidines is responsible for their antioxidant properties. These compounds can neutralize free radicals, thereby preventing oxidative stress-related damage to cells and tissues .

Anticonvulsant Uses

Thiazolidine derivatives have been explored for their anticonvulsant effects, which could be beneficial in the treatment of epilepsy and other seizure disorders .

Probe Design for Drug Discovery

The unique structure of thiazolidine derivatives allows them to be used as probes in drug discovery, helping to identify new therapeutic targets and pathways .

Enhancing Drug Solubility

One of the challenges in drug development is the low water solubility of many compounds, which can hinder their clinical application. Thiazolidine derivatives have been utilized to improve the solubility of drugs, thereby enhancing their bioavailability and therapeutic potential .

Mechanism of Action

Thiazolidin-4-one derivatives have shown significant anticancer activities . They play a role in anticancer activity by inhibition of various enzymes and cell lines .

Future Directions

Thiazolidinone derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The detailed description of the existing modern standards in the field presented in various articles may be interesting and beneficial to the scientists for further exploration of these heterocyclic compounds as possible anticancer agents . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S2/c13-9-6-17-11(16)12(9)5-7-1-3-8(4-2-7)10(14)15/h1-4H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKTXQZCVARUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzoic acid

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